molecular formula C19H34O3 B14680323 Methyl 10-hydroxyoctadeca-12,15-dienoate CAS No. 34932-15-5

Methyl 10-hydroxyoctadeca-12,15-dienoate

Cat. No.: B14680323
CAS No.: 34932-15-5
M. Wt: 310.5 g/mol
InChI Key: CFOOYFLUSNACLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-hydroxyoctadeca-12,15-dienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the transesterification of vegetable oils, such as sunflower or canola oil, using sodium methoxide as a catalyst . The reaction conditions usually involve moderate temperatures and the use of solid-phase extraction (SPE) to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the transesterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 10-hydroxyoctadeca-12,15-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 10-hydroxyoctadeca-12,15-dienoate is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in lipid oxidation make it a valuable compound for research and industrial applications .

Properties

CAS No.

34932-15-5

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 10-hydroxyoctadeca-12,15-dienoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h4-5,9,12,18,20H,3,6-8,10-11,13-17H2,1-2H3

InChI Key

CFOOYFLUSNACLH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC(CCCCCCCCC(=O)OC)O

Origin of Product

United States

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